molecular formula C8H6N2OS3 B1334769 5-(2-Thioxo-2,3-dihydrothiazol-4-yl)thiophene-2-carboxamide CAS No. 52560-89-1

5-(2-Thioxo-2,3-dihydrothiazol-4-yl)thiophene-2-carboxamide

Cat. No. B1334769
CAS RN: 52560-89-1
M. Wt: 242.3 g/mol
InChI Key: AMSLEHALZQXAOV-UHFFFAOYSA-N
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Description

The compound of interest, 5-(2-Thioxo-2,3-dihydrothiazol-4-yl)thiophene-2-carboxamide, is a derivative of thiophene and thiazole, which are heterocyclic compounds containing sulfur and nitrogen. This type of compound is often explored for various biological activities and can be involved in the synthesis of more complex molecules with potential pharmacological properties.

Synthesis Analysis

The synthesis of related thiophene derivatives typically involves condensation reactions, as seen in the synthesis of 5-chloro-2-(thiophen-2-yl)-7,8-dihydroquinoline-6-carboxamides, which were prepared by oxidizing the respective aldehyde with sodium chlorite and hydrogen peroxide, followed by coupling with various amines . Similarly, the synthesis of azomethine derivatives of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involved the interaction of aromatic aldehydes with an amino benzothiophene derivative in ethanol . These methods highlight the versatility of thiophene derivatives in chemical synthesis.

Molecular Structure Analysis

The molecular structure of thiophene derivatives can be complex, with various substituents affecting the overall shape and properties of the molecule. For instance, the crystal structure of a related compound, N-(5-oxo-2-thioxoimidazolidin-1-yl)thiophene-2-carboxamide monohydrate, was determined using X-ray crystallography, revealing a 2-thiohydantoin ring substituted with a thiophene-carboxamide system . Such detailed structural analyses are crucial for understanding the interactions and potential reactivity of these compounds.

Chemical Reactions Analysis

Thiophene derivatives can undergo a range of chemical reactions. For example, ethyl 3,4-diamino-5-cyanothieno[2,3-b]thiophene-2-carboxylate was treated with various reagents to yield different heterocyclic compounds, including bisthiazole and bisthiolane derivatives, as well as oxadiazole or triazole derivatives . These reactions demonstrate the reactivity of thiophene derivatives and their potential to form diverse heterocyclic structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives can be influenced by their molecular structure. For instance, the presence of substituents such as alkyl or aryl groups can affect the compound's solubility, melting point, and stability. The antimicrobial evaluation of 3-(5-(2-oxido)-(4-substituted phenoxy)-benzo[d]dioxaphosphole-tetrazol-thiophene-2-carboxamides showed that these compounds have significant biological activity, which is a direct result of their chemical properties . Additionally, the crystal structure of 2-(thiophen-2-yl)-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)ethenyl]benzamide indicated the presence of hydrogen bonds and π-π interactions, which are important for the stability of the crystal structure .

Scientific Research Applications

1. Synthesis and Crystal Structure Analysis

The synthesis and crystal structure of compounds related to 5-(2-Thioxo-2,3-dihydrothiazol-4-yl)thiophene-2-carboxamide have been extensively studied. For instance, Prabhuswamy et al. (2016) synthesized a compound with a similar structure and performed X-ray diffraction studies to determine its crystal structure, highlighting the importance of such compounds in crystallography and molecular design (Prabhuswamy et al., 2016).

2. Potential Anticancer Agents

Compounds with structures akin to 5-(2-Thioxo-2,3-dihydrothiazol-4-yl)thiophene-2-carboxamide have been evaluated for their potential as anticancer agents. Ghorab et al. (2016) synthesized novel compounds containing thiophene moieties and evaluated their cytotoxic activities against the breast cancer cell line MCF7, showing promise in the development of new anticancer drugs (Ghorab et al., 2016).

3. Antimicrobial and Antitubercular Activity

Marvadi et al. (2020) synthesized novel thiophene-carboxamide derivatives, including structures similar to 5-(2-Thioxo-2,3-dihydrothiazol-4-yl)thiophene-2-carboxamide, and evaluated them for antimycobacterial activity against Mycobacterium tuberculosis, highlighting their potential in treating tuberculosis (Marvadi et al., 2020).

4. Exploration in Chemical Synthesis

Research has also focused on the chemical synthesis of compounds structurally related to 5-(2-Thioxo-2,3-dihydrothiazol-4-yl)thiophene-2-carboxamide. For instance, Dölling et al. (1991) conducted studies on the synthesis of thioxo-dithiole-carboxamides, exploring the chemical pathways and potential applications in various fields (Dölling et al., 1991).

5. Nonlinear Optical Properties

Ahmad et al. (2021) researched the synthesis of thiophene-2-carboxamides and their electronic and nonlinear optical properties, demonstrating the relevance of such compounds in material science and optics (Ahmad et al., 2021).

properties

IUPAC Name

5-(2-sulfanylidene-3H-1,3-thiazol-4-yl)thiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2OS3/c9-7(11)6-2-1-5(14-6)4-3-13-8(12)10-4/h1-3H,(H2,9,11)(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMSLEHALZQXAOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)C(=O)N)C2=CSC(=S)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2OS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90401421
Record name 5-(2-Sulfanylidene-2,3-dihydro-1,3-thiazol-4-yl)thiophene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90401421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-Thioxo-2,3-dihydrothiazol-4-yl)thiophene-2-carboxamide

CAS RN

52560-89-1
Record name 52560-89-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=317939
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-(2-Sulfanylidene-2,3-dihydro-1,3-thiazol-4-yl)thiophene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90401421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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